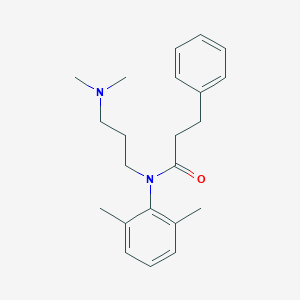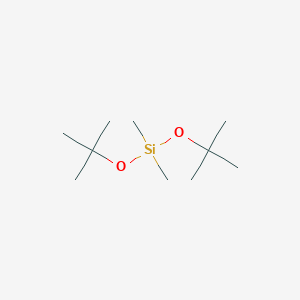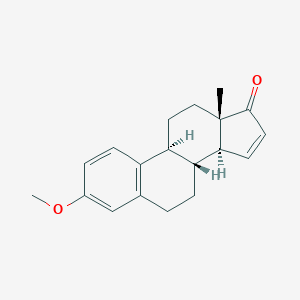
Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-, also known as Methoxyestradiol (2ME2), is a naturally occurring metabolite of estradiol. It is a potent anti-cancer agent that has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol involves the inhibition of the microtubule dynamics. It binds to the colchicine site on the microtubules and disrupts their polymerization and depolymerization. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in the death of cancer cells. Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol also inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Effets Biochimiques Et Physiologiques
Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol has been shown to have several biochemical and physiological effects. It decreases the levels of vascular endothelial growth factor (VEGF), which is a potent angiogenic factor. It also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and angiogenesis. Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol has been shown to increase the levels of p53, a tumor suppressor protein, and decrease the levels of Bcl-2, an anti-apoptotic protein. It also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol has several advantages for lab experiments. It is a potent anti-cancer agent that can be used to study the mechanisms of cancer cell death and angiogenesis inhibition. It can also be used to study the synergistic effects of chemotherapy and radiation therapy in cancer treatment. However, Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol has some limitations for lab experiments. It is unstable and rapidly metabolized in vivo, which makes it difficult to maintain its concentration in the body. It also has poor solubility in aqueous solutions, which limits its use in in vitro studies.
Orientations Futures
There are several future directions for the research on Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol. One direction is to develop new analogs of Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol that are more stable and have better solubility. Another direction is to study the role of Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol in the regulation of inflammation and immune response. Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol has been shown to inhibit the activation of NF-κB pathway, which is involved in the regulation of inflammation. Therefore, it has the potential to be used in the treatment of inflammatory diseases. Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol can also be used to study the role of microtubules in the regulation of cell growth and differentiation.
Méthodes De Synthèse
Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol can be synthesized from estrone or estradiol by the action of catechol-O-methyltransferase (COMT) enzyme. The methylation of the hydroxyl group at position 3 of the steroid nucleus is catalyzed by COMT enzyme, which converts estradiol to Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol. The synthesis of Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol can also be achieved by the methylation of estradiol using methyl iodide or dimethyl sulfate.
Applications De Recherche Scientifique
Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and ovarian cancer. Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol induces apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits angiogenesis (the formation of new blood vessels) by blocking the signaling pathways involved in the process. Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propriétés
Numéro CAS |
17748-68-4 |
|---|---|
Nom du produit |
Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy- |
Formule moléculaire |
C19H22O2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H22O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6-8,11,15-17H,3,5,9-10H2,1-2H3/t15-,16-,17+,19+/m1/s1 |
Clé InChI |
NJSCJHMZMZOGDE-VXNCWWDNSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C=CC2=O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1C=CC2=O)CCC4=C3C=CC(=C4)OC |
SMILES canonique |
CC12CCC3C(C1C=CC2=O)CCC4=C3C=CC(=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



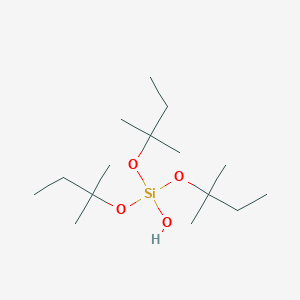
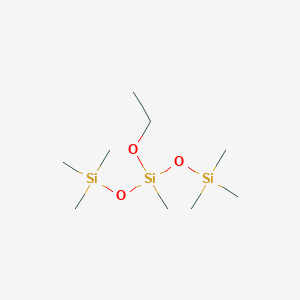
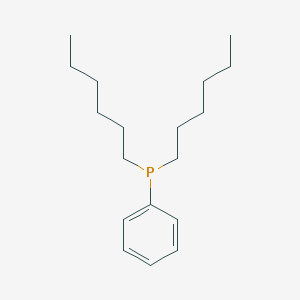
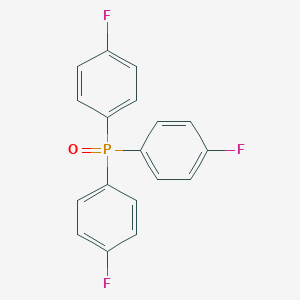
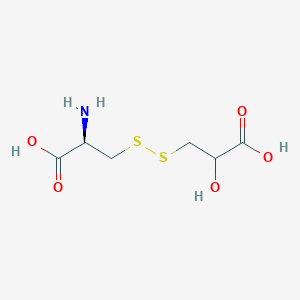
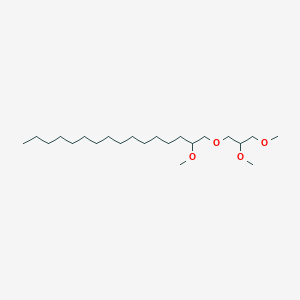
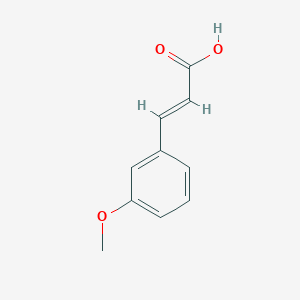
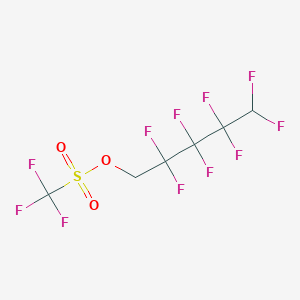
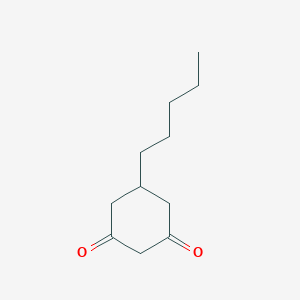
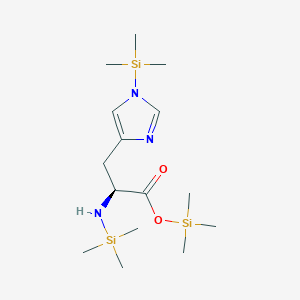
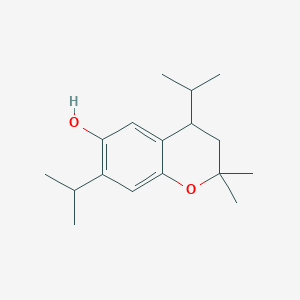
![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)
